molecular formula C7H12F3NO B12450711 [3-(Trifluoromethyl)piperidin-4-yl]methanol

[3-(Trifluoromethyl)piperidin-4-yl]methanol

Cat. No.: B12450711
M. Wt: 183.17 g/mol
InChI Key: MRSVGXPIIQONNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Trifluoromethyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 4-position. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Chemical Reactions Analysis

Types of Reactions: [3-(Trifluoromethyl)piperidin-4-yl]methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

Chemistry: In chemistry, [3-(Trifluoromethyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry as a potential antiviral agent. It has been used in the design and synthesis of novel antiviral compounds that exhibit activity against various viruses, including influenza and herpes simplex virus . Additionally, it is being explored for its potential use in the treatment of other diseases due to its ability to interact with specific biological targets .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

[3-(trifluoromethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h5-6,11-12H,1-4H2

InChI Key

MRSVGXPIIQONNY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1CO)C(F)(F)F

Origin of Product

United States

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